molecular formula C7H5BrFNO2 B596497 Methyl 6-bromo-5-fluoropyridine-2-carboxylate CAS No. 1210419-26-3

Methyl 6-bromo-5-fluoropyridine-2-carboxylate

Cat. No. B596497
CAS RN: 1210419-26-3
M. Wt: 234.024
InChI Key: AYMMPTHLFMQVFH-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” is a pyridine derivative with a methyl carboxylate at the 2-position and a bromine and a fluorine at the 6 and 5 positions respectively . It is used as a synthesis intermediate .


Molecular Structure Analysis

The molecular weight of “this compound” is 234.02 . The InChI code is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid powder at ambient temperature . The storage temperature is also ambient .

Scientific Research Applications

Synthesis of Dopamine and Serotonin Receptor Antagonists

Methyl 6-bromo-5-fluoropyridine-2-carboxylate has been utilized in the synthesis of carboxylic acid derivatives, specifically targeting dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists. This application demonstrates its importance in the development of neurological drugs. The efficient synthesis process involves multiple steps including methoxylation, bromination, and alkaline hydrolysis, leading to the production of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Hirokawa, Horikawa, & Kato, 2000).

Development of Tridentate Ligands for Lanthanide(III) Cations

This compound is also instrumental in the synthesis of tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, which are suitable for complexation with lanthanide(III) cations. The synthesis starts from 5'-methyl-6-bromo-2,2'-bipyridine, leading to the formation of various derivatives including bromomethyl, hydroxymethyl, and aminomethyl (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation with CO2

This compound is used in electrocatalytic carboxylation processes. For example, the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid environment to form 6-aminonicotinic acid. This process highlights its role in environmentally friendly chemical synthesis, avoiding the use of volatile and toxic solvents (Feng et al., 2010).

Optimisation of Organic Synthesis Processes

In the field of organic synthesis, the compound is used in optimizing various synthesis steps, such as in the development of Nav1.8 sodium channel modulators. This involves improving yields and reproducibility in key steps like permanganate oxidation and Suzuki−Miyaura coupling (Fray et al., 2010).

Synthesis of Fluorinated Pyridines and Pyridones

This chemical plays a critical role in synthesizing fluorinated pyridines and pyridones, essential in various chemical and pharmaceutical applications. The process includes the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid and subsequent Suzuki reactions to yield disubstituted fluoropyridines, showcasing its versatility in organic chemistry (Sutherland & Gallagher, 2003).

Safety and Hazards

“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6-bromo-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMMPTHLFMQVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673236
Record name Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1210419-26-3
Record name Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-fluoropyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-fluoropicolinic acid (1.0 equiv.) in methanol (0.2 M) was added H2SO4 (4.2 equiv.) and the reaction was stirred at room temperature for two hours. Upon completion of the reaction as monitored by LC/MS, the reaction was diluted with ethyl acetate and quenched slowly with saturated aqueous NaHCO3. The reaction was poured into a separatory funnel and extracted with ethyl acetate. The organic phase was dried with magnesium sulfate, filtered, and concentrated in vacuo to provide methyl 6-bromo-5-fluoropicolinate as a white solid (>99%). LC/MS=233.9/235.9 (M+H), Rt=0.69 min.
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